Researchers using non-sulfur petasin or crude butterbur extracts face unreliable PDE inhibition and assay variability. S-Petasin resolves this by providing a pure, sulfur-containing eremophilane with verified dual PDE3/PDE4 inhibition and histamine/leukotriene D4 antagonism. - Dual PDE3/PDE4 inhibitor elevates intracellular cAMP. - Blocks histamine- and LTD4-induced contractions where S-isopetasin fails. - ≥98% purity with rigorous QC; global shipping in cold-chain packaging.
S-Petasin (CAS 70238-51-6) is a sulfur-containing eremophilane-type sesquiterpene ester naturally occurring in Petasites formosanus. Unlike the more common non-sulfur petasins found in generic butterbur extracts, S-Petasin features a distinct methylsulfanyl acrylate moiety that significantly enhances its pharmacological profile[1]. In procurement and laboratory settings, S-Petasin is primarily sourced as a highly potent reference standard and bioactive precursor for research in respiratory pharmacology, inflammation, and smooth muscle regulation [2]. Its specific structural configuration makes it a critical molecule for evaluating phosphodiesterase (PDE) inhibition and broad-spectrum antispasmodic mechanisms, distinguishing it from related structural isomers and non-sulfur analogs [3].
Substituting S-Petasin with generic butterbur extracts, non-sulfur petasin, or its direct isomer S-isopetasin leads to profound experimental discrepancies, particularly in receptor-specific assays [1]. While S-isopetasin shares the sulfur-containing moiety, it exhibits highly selective, narrow-spectrum activity and fails to inhibit critical targets like PDE3/PDE4 or histamine-induced contractions [2]. Furthermore, non-sulfur petasins lack the enhanced potency conferred by the methylthio group, rendering them inferior baselines for smooth muscle relaxation models [3]. Consequently, using crude mixtures or generic structural analogs compromises assay reproducibility in asthma models and cAMP-dependent pathway studies, mandating the procurement of high-purity S-Petasin for definitive mechanistic validation[2].
Mechanistically distinct; substitution may fundamentally alter airway, cAMP, or calcium channel experimental readouts.
S-Petasin acts as a dual inhibitor of PDE3 and PDE4, critical enzymes in cAMP regulation and airway smooth muscle tone. Quantitative assays demonstrate that S-Petasin inhibits PDE3 and PDE4 with IC50 values of 25.5 µM and 17.5 µM, respectively [1]. In stark contrast, its structural isomer S-isopetasin fails to inhibit cAMP-PDE activity entirely [2].
| Evidence Dimension | PDE4 Inhibition (IC50) |
| Target Compound Data | 17.5 µM |
| Comparator Or Baseline | S-isopetasin (Inactive / No inhibition) |
| Quantified Difference | Absolute functional divergence (active vs. inactive) |
| Conditions | In vitro cAMP-phosphodiesterase activity assay |
Buyers targeting PDE-mediated bronchodilation or cAMP pathway modulation must procure S-Petasin, as the iso-form is completely inactive in this specific biochemical pathway.
In isolated guinea pig trachea models, S-Petasin exhibits potent, non-selective relaxant effects across multiple contractile agents. It effectively reverses precontractions induced by histamine and leukotriene D4 with IC50 values between 6 and 9 µM [1]. Conversely, S-isopetasin is virtually inactive against these specific pathways, yielding IC50 values greater than 300 µM, restricting its utility to carbachol- and KCl-induced contractions [1].
| Evidence Dimension | Inhibition of Histamine/LTD4-induced Tracheal Contraction (IC50) |
| Target Compound Data | 6 - 9 µM |
| Comparator Or Baseline | S-isopetasin (> 300 µM) |
| Quantified Difference | >33-fold higher potency for S-Petasin |
| Conditions | Isolated guinea pig trachealis precontracted with 10 µM histamine or 10 nM LTD4 |
For researchers developing broad-spectrum asthma therapeutics or studying leukotriene/histamine pathways, S-Petasin is the mandatory active compound, rendering S-isopetasin unsuitable as a substitute.
The structural inclusion of a methylsulfanyl acrylate moiety in S-Petasin fundamentally enhances its biological efficacy compared to traditional non-sulfur petasins found in standard butterbur extracts. Structure-activity relationship (SAR) analyses demonstrate that sulfur-containing derivatives (S-petasin) exhibit significantly lower IC50 values and more potent relaxant effects on precontracted tracheal smooth muscle than their non-sulfur analogs (petasin and isopetasin) [1].
| Evidence Dimension | Spasmolytic potency (Tracheal relaxation) |
| Target Compound Data | S-Petasin (Sulfur-containing eremophilane) |
| Comparator Or Baseline | Petasin / Isopetasin (Non-sulfur eremophilanes) |
| Quantified Difference | Consistently lower IC50 values across multiple contractile challenge models |
| Conditions | Ex vivo guinea pig tracheal relaxation assays |
Buyers sourcing materials for smooth muscle relaxation assays should prioritize S-Petasin over standard petasin to ensure maximum baseline efficacy and assay sensitivity.
Due to its verified dual inhibition of PDE3 and PDE4, S-Petasin is an ideal reference compound or starting scaffold for developing targeted respiratory therapeutics aimed at elevating intracellular cAMP levels [1].
Its unique ability to antagonize both histamine- and leukotriene D4-induced contractions—pathways where its isomer fails—makes S-Petasin the preferred bioactive standard for evaluating multi-target bronchodilators [2].
As a sulfur-containing eremophilane, S-Petasin serves as a critical benchmark material for comparing the pharmacological impact of methylthioacrylate moieties against classical non-sulfur botanical extracts [2].